Fondaparinux - 104993-28-4

Fondaparinux

Catalog Number: EVT-3182398
CAS Number: 104993-28-4
Molecular Formula: C31H53N3O49S8
Molecular Weight: 1508.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fondaparinux is a synthetic pentasaccharide which, apart from the O-methyl group at the reducing end of the molecule, consists of monomeric sugar units which are identical to a sequence of five monomeric sugar units that can be isolated after either chemical or enzymatic cleavage of the polymeric glycosaminoglycans heparin and heparan sulfate. It has a role as an anticoagulant. It is an amino sugar, an oligosaccharide sulfate and a pentasaccharide derivative. It is functionally related to a normethylfondaparinux. It is a conjugate acid of a fondaparinux(10-).
Fondaparinux (Arixtra) is a synthetic anticoagulant agent consisting of five monomeric sugar units and a O-methyl group at the reducing end of the molecule. It is structurally similar to polymeric glycosaminoglycan heparin and heparan sulfate (HS) when they are cleaved into monomeric units. The monomeric sequence in heparin and HS is thought to form the high affinity binding site for the natural anti-coagulant factor, antithrombin III (ATIII). Once bound to heparin or HS, the anticoagulant activity of ATIII is potentiated by 1000-fold. Fondaparinux potentiates the neutralizing action of ATIII on activated Factor X 300-fold. Fondaparinux may be used: to prevent venous thromboembolism in patients who have undergone orthopedic surgery of the lower limbs (e.g. hip fracture, hip replacement and knee surgery); to prevent VTE in patients undergoing abdominal surgery who are are at high risk of thromboembolic complications; in the treatment of deep vein thrombosis (DVT) and pumonary embolism (PE); in the management of unstable angina (UA) and non-ST segment elevation myocardial infarction (NSTEMI); and in the management of ST segment elevation myocardial infarction (STEMI).
Fondaparinux is a Factor Xa Inhibitor. The mechanism of action of fondaparinux is as a Factor Xa Inhibitor.
Fondaparinux is a synthetic inhibitor of factor Xa which given by injection and is used as an anticoagulant to treat as well as prevent venous thromboembolism. Fondaparinux has been associated with a low rate of serum aminotransferase elevations during therapy, but has not been implicated in cases of clinically apparent, idiosyncratic liver injury.
Fondaparinux is a synthetic glucopyranoside with antithrombotic activity. Fondaparinux selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin. Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development.
Synthetic pentasaccharide that mediates the interaction of HEPARIN with ANTITHROMBINS and inhibits FACTOR Xa; it is used for prevention of VENOUS THROMBOEMBOLISM after surgery.
See also: Fondaparinux Sodium (has salt form).
Source and Classification

Fondaparinux is derived from the antithrombin-binding domain of heparin sulfate. Unlike traditional heparins, which are often derived from animal sources and can carry contamination risks, fondaparinux is fully synthetic, ensuring a high level of purity and safety. It belongs to the class of drugs known as low molecular weight heparins and is specifically categorized as an indirect factor Xa inhibitor.

Synthesis Analysis

The synthesis of fondaparinux involves complex procedures due to its intricate structure. Various synthetic strategies have been developed over the years:

  1. Convergent Synthesis: This method employs strategically designed monosaccharides to assemble the pentasaccharide through glycosidic linkages. Recent advancements include silver-assisted gold-catalyzed glycosylations that enhance efficiency and stereoselectivity .
  2. One-Pot Glycosylation: A preactivation-based one-pot glycosylation method allows for the rapid assembly of the pentasaccharide with exclusive stereoselectivity. This approach simplifies preparation and improves synthetic efficiency .
  3. Iterative Synthesis: Iterative methods have been developed that utilize orthogonal protecting groups to facilitate the selective installation and removal of functional groups during synthesis .
Molecular Structure Analysis

Fondaparinux has a molecular formula of C_21H_28N_2O_9S and a molecular weight of approximately 500 Da. Its structure consists of five sugar units: three glucosamine residues and two uronic acid residues (glucuronic acid and iduronic acid). The specific arrangement and sulfation patterns of these sugars are critical for its biological activity.

The structural formula can be represented as follows:

Fondaparinux Structure GlcNIdoAGlcNGlcAGlcN\text{Fondaparinux Structure }\quad \text{GlcN}-\text{IdoA}-\text{GlcN}-\text{GlcA}-\text{GlcN}

Each sugar unit is connected through glycosidic bonds, with specific hydroxyl groups sulfated to enhance binding affinity for antithrombin III.

Chemical Reactions Analysis

Fondaparinux undergoes various chemical reactions during its synthesis:

  • Glycosylation Reactions: These are crucial for forming the glycosidic bonds between sugar units. Catalysts such as gold or silver salts are often employed to facilitate these reactions under mild conditions .
  • Sulfation Reactions: The introduction of sulfate groups is essential for the biological activity of fondaparinux. This process can be achieved using sulfotransferases or through chemical sulfation methods .
  • Deprotection Reactions: After synthesis, protecting groups used during glycosylation must be removed selectively to yield the final product without compromising its integrity.
Mechanism of Action

Fondaparinux exerts its anticoagulant effect by selectively binding to antithrombin III, leading to a conformational change that enhances its ability to inhibit factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade.

The mechanism can be summarized as follows:

  1. Binding: Fondaparinux binds to antithrombin III.
  2. Activation: This binding induces a conformational change in antithrombin III.
  3. Inhibition: The activated antithrombin III then effectively inhibits factor Xa.

This mechanism results in a potent anticoagulant effect without directly affecting thrombin or other clotting factors.

Physical and Chemical Properties Analysis

Fondaparinux exhibits several key physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature.
  • Stability: Fondaparinux is stable under normal storage conditions but should be protected from light.
  • pH Range: The optimal pH for stability is typically around neutral (pH 7).

These properties are crucial for its formulation as an injectable anticoagulant.

Applications

Fondaparinux is primarily used in clinical settings for:

  • Prevention of Deep Vein Thrombosis: Particularly in patients undergoing orthopedic surgery.
  • Treatment of Acute Coronary Syndromes: Used in conjunction with other therapies to prevent thrombus formation.
  • Management of Pulmonary Embolism: Effective in preventing further clot formation.

Additionally, ongoing research explores potential uses in other thromboembolic disorders due to its favorable safety profile compared to traditional heparins.

Historical Development & Chemical Ontology

Rational Design Principles of Synthetic Pentasaccharides

Fondaparinux sodium (C~31~H~43~N~3~Na~10~O~49~S~8~, molecular mass 1728.03 g/mol) represents a milestone in de novo carbohydrate-based drug design. Its development stemmed from efforts to isolate heparin’s minimal antithrombin III (AT-III) binding domain—a pentasaccharide sequence (GlcNS6S-IdoA2S-GlcNS3,6S-IdoA2S-GlcNS6S) essential for anticoagulant activity [1] [6]. Early work by Petitou et al. (1987) demonstrated that synthetic replication of this sequence yielded a molecule with high AT-III affinity but selective factor Xa inhibition, lacking heparin’s thrombin-neutralizing activity [7] [9]. This selectivity was intentional: by avoiding direct thrombin inhibition, the design minimized bleeding risks while maintaining antithrombotic efficacy [4].

The synthesis posed extraordinary challenges due to:

  • Stereochemical complexity: Requiring precise α/β glycosidic linkages between rare sugars (e.g., L-iduronic acid).
  • Sulfation control: Installation of 6 sulfate groups and 1 carboxylate at specific positions without side reactions [9].Initial routes involved >60 steps with low overall yields. Breakthroughs included modular strategies (e.g., Dey et al.’s "one-pot" glycosylation) and optimized sulfation using SO~3~-amine complexes, improving scalability [1] [5] [9].

Table 1: Structural Motifs in Fondaparinux and Their Functional Roles

Structural ElementChemical IdentityRole in Mechanism
Reducing-end sugarMethylated GlcNS6SStabilizes conformation for AT-III binding
Central 3-O-sulfated glucoseGlcNS3,6SCritical for high-affinity AT-III interaction
Iduronic acid residuesIdoA2SEnhances flexibility and binding kinetics
Sulfate groups6 O-sulfo, 1 N-sulfoElectrostatic recognition of AT-III exosite

Patent Landscapes and Intellectual Property Trajectories

Fondaparinux’s intellectual property history reflects its synthetic complexity. Key phases include:

  • Originator patents (1980s-1990s): Covered the pentasaccharide structure (WO1987007236) and manufacturing processes by Institut Choay (later Sanofi) [7] [9].
  • Market exclusivity: Arixtra® (branded fondaparinux) launched in 2002 with patent protection until 2011, delaying generic entry due to synthesis hurdles [8].
  • Genericization: Dr. Reddy’s and Alchemia pioneered abbreviated new drug applications (ANDAs) post-2011, focusing on:
  • Purification methods to reduce impurities (e.g., oversulfated species) [2].
  • Crystallization techniques ensuring stability in injectable formulations [2] [5].Recent patents (e.g., WO2015011519) disclose improved sulfation using SO~3~-trialkylamine complexes in aprotic solvents, boosting yield to >85% [5]. China-based patents (CN108451899B) emphasize nitrogen-blanketed sterilization to prevent degradation during vial filling [2].

Table 2: Fondaparinux Patent and Market Evolution

PhaseTimelineKey PlayersInnovation Focus
Discovery1987-1990sInstitut Choay/SanofiStructure, initial synthesis
Brand dominance2002-2011GSK (Arixtra®)Formulation, clinical use patents
Generic entry2011-presentAlchemia, Dr. Reddy’sProcess optimization, impurity control
Advanced synthesis2015-presentScinoPharm, HisunOne-pot glycosylation, continuous sulfation

Comparative Evolution from Heparin to Fondaparinux

Fondaparinux emerged as a solution to heparin’s limitations:

  • Chemical heterogeneity: Heparin, a polysaccharide mixture (MW 3–30 kDa) from animal sources, exhibits batch variability and contamination risks (e.g., oversulfated chondroitin sulfate) [1] [6].
  • Pharmacological limitations: Heparin binds >100 proteins, causing:
  • Heparin-induced thrombocytopenia (HIT) via platelet factor 4 (PF4) complexes [6].
  • Variable dose-response due to nonspecific binding [4].Fondaparinux’s synthetic homogeneity eliminated these issues:
  • No HIT risk: Lacks the polysaccharide chain length required for PF4 cross-linking [1] [6].
  • Predictable pharmacokinetics: 100% bioavailability, renal clearance (t~½~ 17–21 h), and no metabolism [1] [4].

Clinically, fondaparinux outperformed LMWHs in specific settings:

  • In cirrhotic patients with portal vein thrombosis, fondaparinux achieved 77% recanalization at 36 months vs. 51% with LMWH due to consistent factor Xa inhibition despite altered coagulation [3].
  • Post-orthopedic surgery trials showed 55.2% lower venous thromboembolism (VTE) risk than enoxaparin, attributed to sustained anti-Xa activity [4].

Table 3: Key Heparin-Derived Anticoagulants and Properties

CompoundSource/TypeMolecular Weight (kDa)Target SpecificityHIT Risk
Unfractionated heparinPorcine/bovine mucosa15–30IIa, Xa, IXaHigh
EnoxaparinDepolymerized heparin3.5–5.5IIa/Xa (2:1 ratio)Moderate
FondaparinuxSynthetic pentasaccharide1.728Xa onlyNone

Properties

CAS Number

104993-28-4

Product Name

Fondaparinux

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H53N3O49S8

Molecular Weight

1508.3 g/mol

InChI

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1

InChI Key

KANJSNBRCNMZMV-ABRZTLGGSA-N

SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O

Synonyms

Arixtra
fondaparinux
fondaparinux sodium
Quixida

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.